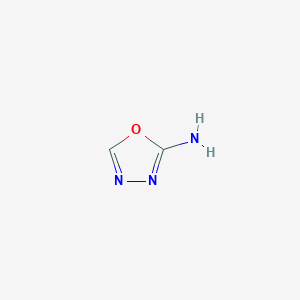

1,3,4-噁二唑-2-胺

描述

Synthesis Analysis

The synthesis of 1,3,4-oxadiazol-2-amine derivatives can be achieved through various methods. A novel approach involves the use of (N-isocyanimino)triphenylphosphorane, secondary amines, carboxylic acids, and aromatic aldehydes in a one-pot, four-component condensation reaction under mild conditions without the need for a catalyst, yielding high yields of 2,5-disubstituted 1,3,4-oxadiazole derivatives (Ramazani & Rezaei, 2010). Another method employs copper-catalyzed cascade annulation of amidines and methylarenes, offering a straightforward protocol to synthesize various 3,5-disubstituted-1,2,4-oxadiazoles with good functional group tolerance (Guo et al., 2015).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazol-2-amine derivatives has been determined through various spectroscopic techniques. For instance, the structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine was elucidated using elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy, highlighting the compound's unique structural features and potential pharmacological activities (Obruchnikova & Rakitin, 2023).

Chemical Reactions and Properties

1,3,4-Oxadiazol-2-amines undergo various chemical reactions, offering pathways to synthesize novel compounds. The reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines, for example, leads to the formation of 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles, showcasing the reactivity of these compounds under different conditions (Reitz & Finkes, 1989).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazol-2-amines, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and pharmaceuticals. For instance, the crystal structure of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine was analyzed using X-ray crystallography, revealing its orthorhombic space group and intermolecular hydrogen bonds that form a wave-like two-dimensional molecular layer (Zhu et al., 2021).

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazol-2-amines, including reactivity, stability, and interactions with other molecules, are of significant interest. A study on the ultrasound-assisted synthesis of 1,3,4-oxadiazol-2-amines highlighted their antioxidant properties, determined via DPPH free radical scavenging method. The study also explored the bond dissociation energies (BDEs) and non-covalent interactions (NCIs) using density-functional theory (DFT), indicating their potential as protective agents against oxidative stress (Beyzaei et al., 2021).

科学研究应用

合成和生物学特性

- 超声波辅助合成和抗氧化活性:Beyzaei等人(2021年)的研究开发了一种超声波辅助程序,用于合成1,3,4-噁二唑-2-胺,显示出显著的抗氧化性能。发现这些化合物对氧化应激具有保护作用,可能有助于治疗癌症、糖尿病和神经退行性疾病(Beyzaei et al., 2021)。

先进合成技术

- 一锅法四组分缩合反应:Ramazani和Rezaei(2010年)开发了一种高效的方法,用于合成2,5-二取代的1,3,4-噁二唑衍生物。这个过程涉及次级胺、羧酸和芳香醛的组合,为这些衍生物提供了另一种合成途径(Ramazani & Rezaei, 2010)。

电致发光材料研究

- 电致发光器件:Mochizuki等人(2000年)探索了1,3,4-噁二唑衍生物作为新型电致发光材料。他们的研究表明,这些衍生物的相结构受烷基尾长和胺结构的显著影响(Mochizuki et al., 2000)。

药物化学和药物开发

抗增殖剂:Ali等人(2023年)进行了1,3,4-噁二唑衍生物作为潜在细胞周期依赖性激酶2(CDK-2)抑制剂的虚拟设计和评估。这些化合物与CDK-2表现出强烈的结合相互作用,表明它们作为抗增殖剂的潜力(Ali et al., 2023)。

乙酰胆碱酯酶和丁酰胆碱酯酶抑制:Pflégr等人(2022年)合成了5-芳基-1,3,4-噁二唑,并将其评估为乙酰胆碱酯酶和丁酰胆碱酯酶的潜在抑制剂。这些抑制剂可用于治疗痴呆症和重症肌无力(Pflégr等人,2022年)。

化学和光化学反应性

- 1,2,4-噁二唑的化学:Pace等人(2015年)讨论了1,2,4-噁二唑在药物化学和材料科学中的应用,强调它们作为酯和酰胺的生物同构体的用途。他们还提到了氟化的1,2,4-噁二唑在改性聚合物和大分子中的应用(Pace et al., 2015)。

属性

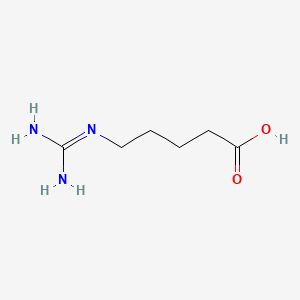

IUPAC Name |

1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O/c3-2-5-4-1-6-2/h1H,(H2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKZPKINPXTSNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286394 | |

| Record name | 1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4-Oxadiazol-2-amine | |

CAS RN |

3775-60-8 | |

| Record name | 3775-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

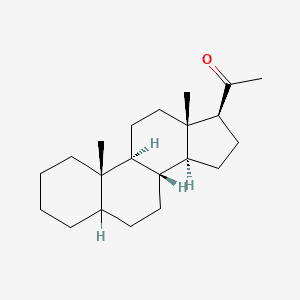

![2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride](/img/structure/B1211839.png)